
3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline
Vue d'ensemble
Description
3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline (3B4D2TFA) is an organic compound with a unique chemical structure that has recently been studied for its potential applications in scientific research. This compound is a member of the aniline family, which is composed of compounds with a nitrogen-hydrogen (N-H) bond in their chemical structure. 3B4D2TFA has been widely studied due to its interesting properties and potential uses, including its ability to act as a catalyst in certain reactions, its solubility in polar solvents, and its strong fluorescence.
Applications De Recherche Scientifique
3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline has been studied for a variety of potential applications in scientific research. One potential application is as a catalyst in a variety of reactions, including the synthesis of aryl amines, the oxidation of alcohols, and the reduction of carbonyl compounds. 3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline has also been studied for its potential use as a fluorescent probe, due to its strong fluorescence when exposed to light. Additionally, 3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline has been studied for its potential use as a reagent in the synthesis of pharmaceuticals and other organic compounds.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline is not yet fully understood, but it is believed to involve the formation of a bromonium ion intermediate. This intermediate is formed when the bromide ion in 3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline is attacked by a nucleophile, such as water or an alcohol. The bromonium ion then undergoes a series of reactions, leading to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline are not yet fully understood, as it has not yet been extensively studied in vivo. However, it is known that 3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline is highly soluble in polar solvents, such as water and alcohols, and is relatively stable in aqueous solutions. Additionally, 3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline has been shown to be non-toxic to human cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline in lab experiments is its ability to act as a catalyst in certain reactions. This can save time and resources, as the reaction can be completed in a shorter amount of time than with other catalysts. Additionally, 3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline is relatively stable in aqueous solutions, making it suitable for use in a variety of experiments. However, 3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline is not suitable for use in experiments involving high temperatures, as it can decompose at temperatures above 100°C.
Orientations Futures
There are a number of potential future directions for 3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline. One potential direction is the development of new methods for synthesizing 3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline, such as the use of alternative starting materials or the use of more efficient reaction conditions. Additionally, further research on the biochemical and physiological effects of 3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline could lead to new applications in medicine and other areas. Finally, further research on the mechanism of action of 3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline could lead to the development of new catalysts and other compounds with similar properties.
Propriétés
IUPAC Name |
3-bromo-4-(difluoromethoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5NO/c9-6-4(16-7(10)11)2-1-3(15)5(6)8(12,13)14/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRIILYLERSZDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(F)(F)F)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Sodium 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B1414080.png)
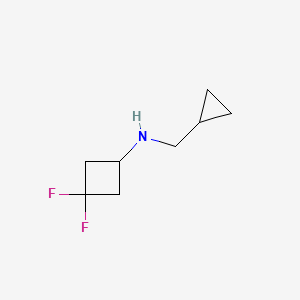
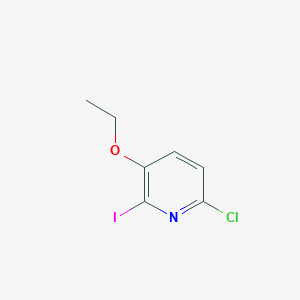
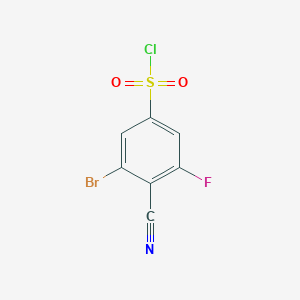
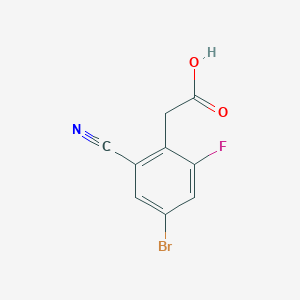
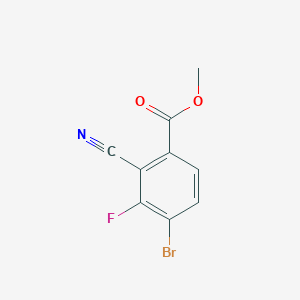
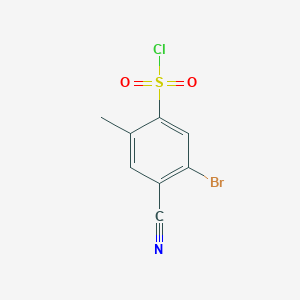
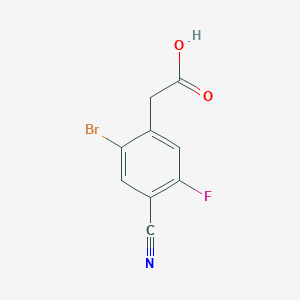
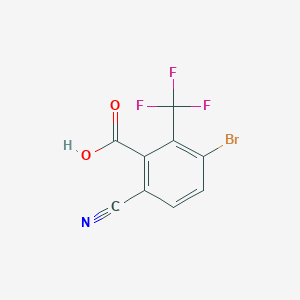
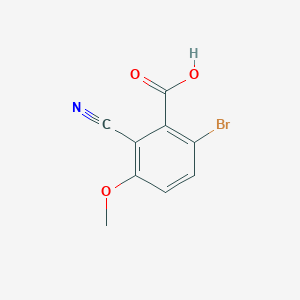
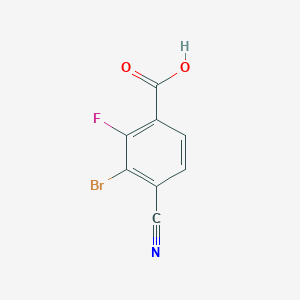
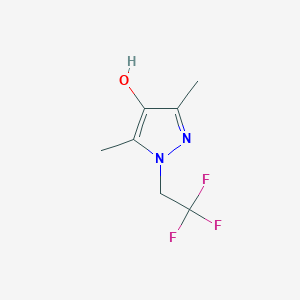
![N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1414101.png)